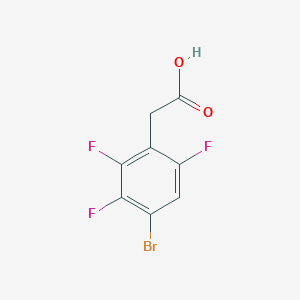

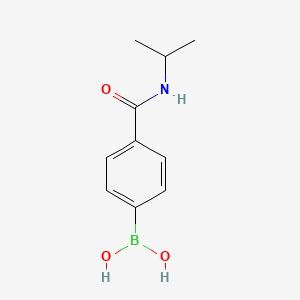

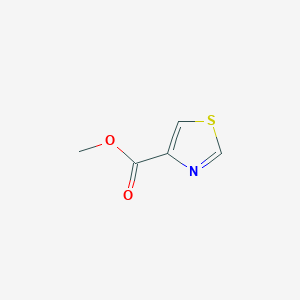

Methyl 3-amino-3-(2-thienyl)propanoate

概要

説明

Methyl 3-amino-3-(2-thienyl)propanoate is a compound that is structurally related to various intermediates used in the synthesis of pharmaceuticals and natural products. While the provided papers do not directly discuss methyl 3-amino-3-(2-thienyl)propanoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand methyl 3-amino-3-(2-thienyl)propanoate.

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or resolution of racemic mixtures. For instance, the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, was achieved by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Similarly, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, was optimized using (S)-mandelic acid as a resolving agent . These methods could potentially be adapted for the synthesis of methyl 3-amino-3-(2-thienyl)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-3-(2-thienyl)propanoate has been studied using X-ray structural analysis. For example, the absolute configuration of a related compound was determined by X-ray crystallography . Additionally, multicomponent synthesis methods have been developed for the synthesis of functionalized thieno[2,3-b]pyridines, and their structures were also studied by X-ray structural analysis . These analyses provide a foundation for understanding the molecular structure of methyl 3-amino-3-(2-thienyl)propanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to methyl 3-amino-3-(2-thienyl)propanoate has been explored in various studies. For instance, reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophilic reagents resulted in the formation of thieno-[3, 2-b] indole derivatives . Moreover, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of various acyclic and heterocyclic compounds . These studies suggest that methyl 3-amino-3-(2-thienyl)propanoate could undergo similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into those of methyl 3-amino-3-(2-thienyl)propanoate. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate revealed intermolecular hydrogen bonds, which could also be present in methyl 3-amino-3-(2-thienyl)propanoate . Additionally, the electron density distributions and molecular orbital signatures of related compounds have been calculated, which can inform the understanding of the electronic properties of methyl 3-amino-3-(2-thienyl)propanoate .

科学的研究の応用

Anticancer Activity

Methyl 3-amino-3-(2-thienyl)propanoate derivatives have been synthesized and evaluated for their potential anticancer activities. A study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one using various halo compounds. This research found significant anticancer activities in vitro against different cancer cell lines, highlighting the compound's potential in cancer therapy. Compounds such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]tr-iazin-7-yl)propanoic acid were identified as active cytotoxic agents (Saad & Moustafa, 2011).

Polymorphism in Pharmaceutical Chemistry

The polymorphism of compounds related to methyl 3-amino-3-(2-thienyl)propanoate, such as amino alcohol salts with quinaldinate, has been studied to understand their structural characteristics. Podjed and Modec (2022) investigated the reaction of three amino alcohols with quinaldinate, leading to the formation of different salts and polymorphs. These studies provide insights into the hydrogen bonding and π∙∙∙π stacking interactions that influence the polymorphism and connectivity motifs of the compounds, which is crucial for pharmaceutical applications (Podjed & Modec, 2022).

Synthetic Routes for Pharmaceutical Intermediates

Research by Qin et al. (2014) focused on synthesizing an important intermediate of Biotin, showcasing the relevance of methyl 3-amino-3-(2-thienyl)propanoate derivatives in the synthesis of essential vitamins and amino acids. This study underscores the compound's utility in the biosynthesis of fatty acids, sugars, and α-amino acids, marking its importance in metabolic cycles (Qin et al., 2014).

Light Stabilization in Polymers

Deng Yi (2008) developed a polymeric hindered amine light stabilizer derived from a related compound, demonstrating its application in enhancing the light stability of polymers. This synthetic technology optimizes reaction conditions to achieve high yields, indicating the compound's utility in industrial applications concerning material preservation against light-induced degradation (Deng Yi, 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNFOBUKNGRRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377389 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-(2-thienyl)propanoate | |

CAS RN |

1586-41-0 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

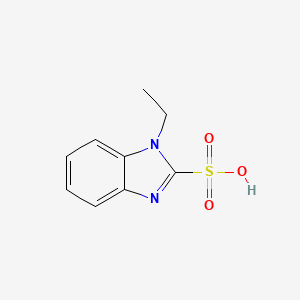

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)